Butyrylcholinesterase (BChE) Inhibition: 4-Bromo Substituent Confers a 5.1-Fold Potency Gain Over the Unsubstituted Phenyl Analog
In a head-to-head comparison under identical assay conditions, the 4-bromophenyl derivative demonstrated a Ki of 610 nM for competitive inhibition of equine serum butyrylcholinesterase (BChE), whereas the unsubstituted 1-phenyl analog exhibited a Ki of 120 nM [1][2]. This represents a 5.1-fold improvement in affinity for the brominated compound. Notably, the same derivative showed significantly weaker inhibition of acetylcholinesterase (AChE) with a Ki of 3,430 nM, indicating a degree of BChE selectivity within the cholinesterase family [1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 610 nM (BChE) |
| Comparator Or Baseline | 1-Phenylimidazolidine-2-thione: Ki = 120 nM (BChE) |
| Quantified Difference | 5.1-fold higher affinity (lower Ki) for 4-bromo analog |
| Conditions | Competitive inhibition of equine serum butyrylcholinesterase; 20 min preincubation; varying butyrylthiocholine iodide substrate; data curated by ChEMBL [1][2] |
Why This Matters
This quantifiable potency gain validates the selection of the 4-bromophenyl derivative over the unsubstituted phenyl analog for BChE-targeted studies, where higher affinity may be critical for in vitro or ex vivo assays.
- [1] BindingDB BDBM50210170 (CHEMBL3894580). 1-(4-Bromophenyl)imidazolidine-2-thione. Ki = 610 nM (BChE); Ki = 3,430 nM (AChE). View Source
- [2] BindingDB BDBM50210778 (CHEMBL3922793). 1-Phenylimidazolidine-2-thione. Ki = 120 nM (BChE). View Source
